4-Hydroxyglucobrassicin

Description

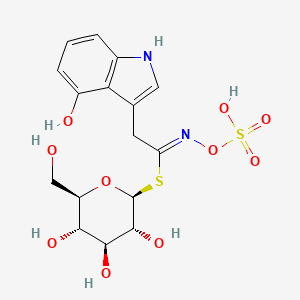

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O10S2/c19-6-10-13(21)14(22)15(23)16(27-10)29-11(18-28-30(24,25)26)4-7-5-17-8-2-1-3-9(20)12(7)8/h1-3,5,10,13-17,19-23H,4,6H2,(H,24,25,26)/b18-11-/t10-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMYCLLHRFFFLG-WVGMDVCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83327-20-2 | |

| Record name | 4-Hydroxy-3-indolylmethylglucosinolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

4-Hydroxyglucobrassicin: A Technical Guide to its Natural Occurrence, Analysis, and Biosynthesis in Brassicaceae

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyglucobrassicin (B1195005) is an indole (B1671886) glucosinolate, a class of sulfur-containing secondary metabolites naturally present in a wide array of plants belonging to the Brassicaceae family.[1][2] Like other glucosinolates, it plays a role in plant defense mechanisms.[3] Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase, yielding various bioactive compounds.[4] These breakdown products are of significant interest to the scientific and drug development communities for their potential health-promoting properties, including antioxidant and chemopreventive activities.[4][5]

This technical guide provides a comprehensive overview of the natural occurrence of this compound in Brassicaceae, detailed methodologies for its extraction and quantification, and an examination of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified and quantified in numerous species within the Brassicaceae family, including broccoli, cabbage, cauliflower, kale, and radish.[6][7][8] Its concentration can vary significantly based on the species, cultivar, plant part, and developmental stage.[2] For instance, seeds of many cruciferous vegetables are a particularly rich source of glucosinolates compared to the vegetative parts.[9][10] A study analyzing 59 cultivars of common crucifers found this compound in the seeds of broccoli, raab, kohlrabi, radish, cauliflower, Brussels sprouts, kale, and cabbage.[9] In a study of 60 Chinese cabbage germplasms, this compound was one of the identified indolic glucosinolates.[11] Similarly, it has been quantified in kale, where its concentration can differ between green and red varieties.[12]

The following table summarizes the quantitative data on this compound concentration in various Brassicaceae vegetables.

| Plant Species | Cultivar/Variety | Plant Part | Concentration (µmol/g Dry Weight) | Reference(s) |

| Broccoli (Brassica oleracea var. italica) | 33 Cultivars | Seeds | 0.5 - 5.5 | [7][9] |

| Cabbage (Brassica oleracea var. capitata) | 4 Cultivars | Seeds | 0.1 - 0.7 | [7][9] |

| White Variety | Not Specified | Enhanced 2.3-fold with elicitation | [12] | |

| Thai Cabbage | Not Specified | 1.085 | [12] | |

| Cauliflower (Brassica oleracea var. botrytis) | 4 Cultivars | Seeds | 0.3 - 0.9 | [7][9] |

| Kale (Brassica oleracea var. acephala) | 4 Cultivars | Seeds | 0.2 - 1.0 | [7][9] |

| Green Kale | Hairy Roots | Higher than in red kale | [12] | |

| Kohlrabi (Brassica oleracea var. gongylodes) | 4 Cultivars | Seeds | 0.3 - 1.2 | [7][9] |

| Radish (Raphanus sativus) | 4 Cultivars | Seeds | 0.1 - 0.9 | [7][9] |

| Brussels Sprouts (Brassica oleracea var. gemmifera) | 4 Cultivars | Seeds | 0.2 - 0.8 | [7][9] |

| Raab (Brassica rapa var. rapa) | 2 Cultivars | Seeds | 0.4 - 0.6 | [7][9] |

| Arabidopsis thaliana | Not Specified | Green Siliques | Present | [8] |

Note: The concentrations presented are compiled from various studies and may not be directly comparable due to differences in analytical methods, cultivars, and growing conditions.

Biosynthesis of this compound

The biosynthesis of all indole glucosinolates, including this compound, originates from the amino acid L-tryptophan.[1][4] The pathway involves a series of enzymatic conversions to form the core glucosinolate structure, which is subsequently modified.

-

Core Pathway : Tryptophan is first converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes (CYP79B2/CYP79B3 in Arabidopsis).[1][4]

-

Another cytochrome P450, CYP83B1, then converts IAOx into an aci-nitro intermediate.[1]

-

A C-S lyase and a glutathione (B108866) S-transferase are involved in forming a thiohydroximate intermediate.[1]

-

This is followed by glucosylation to create desulfoglucobrassicin.

-

Finally, a sulfotransferase catalyzes the addition of a sulfate (B86663) group, yielding the parent indole glucosinolate, glucobrassicin.[1]

-

Hydroxylation : this compound is formed through a subsequent hydroxylation step on the indole ring of glucobrassicin, although the specific enzyme catalyzing this final step is less characterized.

Experimental Protocols: Extraction and Quantification

Accurate quantification of this compound requires robust experimental protocols to ensure efficient extraction and prevent enzymatic degradation. The most common methods involve solvent extraction followed by high-performance liquid chromatography (HPLC).[13]

Key Methodological Steps:

-

Sample Preparation :

-

Harvesting : Plant material should be harvested and immediately flash-frozen in liquid nitrogen to quench all enzymatic activity, particularly from myrosinase.[4]

-

Homogenization : The frozen tissue is ground to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.[14] This increases the surface area for efficient extraction.

-

Lyophilization (Freeze-Drying) : The powdered material is often lyophilized to remove water, allowing for accurate dry weight measurements and long-term storage.[14]

-

-

Extraction and Enzyme Deactivation :

-

Solvent Extraction : A common method involves extracting the lyophilized powder with hot 70% methanol (B129727) (or ethanol).[13][15] The high temperature (70-80°C) serves to permanently denature and inactivate any residual myrosinase activity.[4] Cold methanol extraction protocols have also been shown to be effective.[16]

-

Centrifugation : After extraction, the mixture is centrifuged to pellet the solid plant debris. The supernatant, containing the glucosinolates, is carefully collected.[14]

-

-

Purification and Desulfation :

-

Ion-Exchange Chromatography : The crude extract is often purified using an ion-exchange column, such as DEAE-Sephadex.[13] This step isolates the anionic glucosinolates from other plant metabolites.

-

Desulfation : For analysis by HPLC with UV detection, glucosinolates are typically desulfated. This is achieved by applying a purified sulfatase enzyme (from Helix pomatia) directly to the ion-exchange column.[13] The enzyme cleaves the sulfate group, resulting in the corresponding desulfoglucosinolates, which have better chromatographic properties.

-

Elution : The neutral desulfoglucosinolates are then eluted from the column with ultrapure water.[13]

-

-

Quantification by HPLC :

-

Analysis : The eluted desulfoglucosinolates are analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a photodiode array (PDA) or UV detector, typically at 229 nm.[13]

-

Identification : Peaks are identified by comparing their retention times and UV spectra with those of authentic standards.[13]

-

Quantification : Concentrations are calculated using a calibration curve from a known standard, such as sinigrin (B192396) or desulfosinigrin. Relative response factors are applied to accurately quantify individual glucosinolates for which pure standards may not be available.[13][14] More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for higher sensitivity and specificity.[6]

-

Biological Activity and Hydrolysis

The biological significance of this compound is primarily linked to its hydrolysis products. When plant tissues are damaged, myrosinase becomes accessible to glucosinolates, initiating a hydrolysis reaction that cleaves the glucose moiety. This produces an unstable aglycone.

The subsequent fate of this aglycone is dependent on pH and the presence of other proteins. It can rearrange to form isothiocyanates, nitriles, or other indole-containing compounds like indole-3-carbinol.[1][4] These molecules are key components of the plant's defense system against herbivores and pathogens.[3] For drug development professionals, these breakdown products are of interest for their potential roles in modulating cellular pathways related to inflammation and carcinogenesis.[3]

References

- 1. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Showing Compound this compound (FDB017766) - FooDB [foodb.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,4-Dimethoxyglucobrassicin in Barbarea and this compound in Arabidopsis and Brassica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | CAS:83327-20-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biosynthesis of 4-Hydroxyglucobrassicin (B1195005) from Tryptophan

This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, an indole (B1671886) glucosinolate derived from the amino acid tryptophan. Glucosinolates and their hydrolysis products are of significant interest due to their roles in plant defense and their potential health benefits for humans, including antioxidant and anti-cancer properties.[1] This document details the enzymatic steps, key intermediates, and relevant quantitative data, and provides experimental protocols for the study of this pathway.

Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid L-tryptophan. The pathway can be broadly divided into three main stages: the formation of the core glucosinolate structure, the formation of the parent indole glucosinolate (glucobrassicin), and the subsequent modification to this compound.

Formation of Indole-3-Acetaldoxime (IAOx) from Tryptophan

The initial step in the biosynthesis of all indole glucosinolates is the conversion of tryptophan to indole-3-acetaldoxime (IAOx).[2] This reaction is catalyzed by cytochrome P450 monooxygenases of the CYP79 family, specifically CYP79B2 and CYP79B3 in the model plant Arabidopsis thaliana.[3][4] IAOx serves as a critical metabolic branch point, leading to the biosynthesis of indole glucosinolates, the phytoalexin camalexin, and the plant hormone indole-3-acetic acid (IAA).[5][6]

Biosynthesis of the Core Glucosinolate Structure

Following the formation of IAOx, a series of enzymatic reactions constructs the core glucosinolate structure.

-

Conversion to 1-aci-nitro-2-indolylethane: Another cytochrome P450 enzyme, CYP83B1, catalyzes the monooxygenase reaction of IAOx to a proposed intermediate, 1-aci-nitro-2-indolylethane.[1][7]

-

Glutathione (B108866) Conjugation: A glutathione S-transferase (GST) facilitates the conjugation of the intermediate with cysteine to form an S-alkylthiohydroximate derivative.[7]

-

C-S Bond Cleavage: A carbon-sulfur lyase, such as the SUR1 enzyme in Arabidopsis, cleaves the conjugate to produce a free thiol.[7]

-

Glucosylation: A glucose molecule is attached to the indole hydroximate through a thioether linkage via a process of glucosylation.[7]

-

Sulfation: The final step in the formation of the core glucosinolate structure is the sulfation of the hydroximate, which creates the parent indole glucosinolate, glucobrassicin (B1234704) (indol-3-ylmethyl glucosinolate, I3M).[7]

Conversion of Glucobrassicin to this compound

The final step in the specific biosynthesis of this compound is the hydroxylation of glucobrassicin.

-

Hydroxylation: The cytochrome P450 monooxygenase, CYP81F2, catalyzes the hydroxylation of glucobrassicin (I3M) at the 4-position of the indole ring to form 4-hydroxyindol-3-ylmethyl glucosinolate (this compound).[8] While other members of the CYP81F family exist, CYP81F2 is the primary enzyme responsible for this conversion in Arabidopsis thaliana.[8]

The overall biosynthetic pathway is visualized in the diagram below.

Caption: Biosynthesis of this compound from Tryptophan.

Quantitative Data

The table below summarizes the key genes and enzymes involved in the final step of this compound biosynthesis. Currently, detailed enzyme kinetic parameters (Km, Vmax) for these specific reactions are not widely available in the literature and represent an area for future research.[8]

| Gene | Enzyme | Function | Substrate | Product |

| CYP81F2 (At5g57220) | Cytochrome P450 81F2 | 4-hydroxylation | Indol-3-ylmethyl glucosinolate (I3M) | 4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M) |

Table 1: Key Gene and Enzyme in the Final Step of this compound Biosynthesis.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Glucosinolate Extraction and Quantification

This protocol describes the extraction and quantification of this compound and its precursors from plant tissue.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Milli-Q water

-

DEAE Sephadex A-25

-

Sulfatase (from Helix pomatia)

-

Acetonitrile (B52724) (HPLC grade)

-

Liquid nitrogen

-

Centrifuge

-

HPLC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation: Harvest and immediately freeze fresh plant tissue in liquid nitrogen to quench enzymatic activity. Grind the frozen tissue to a fine powder.

-

Extraction: Add boiling 70% methanol to the powdered sample and incubate for 5-10 minutes to deactivate myrosinase. Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice more.

-

Desulfation: Apply the combined supernatant to a mini-column containing DEAE Sephadex A-25. Wash the column and then add sulfatase solution. Allow the enzymatic desulfation to proceed overnight at room temperature.

-

Elution: Elute the desulfoglucosinolates from the column with Milli-Q water.

-

HPLC-MS/MS Analysis: Analyze the eluted desulfoglucosinolates using an HPLC-MS/MS system. Separation is typically achieved on a C18 column with a gradient of water and acetonitrile. Quantification is performed by comparing the peak areas to those of known standards.

Heterologous Expression and Enzyme Assay of CYP81F2

This protocol outlines the heterologous expression of CYP81F2 and a subsequent in vitro enzyme assay to confirm its function.

Materials:

-

CYP81F2 cDNA

-

Expression vector (e.g., pYES-DEST52 for yeast, pFastBac for insect cells)

-

Competent cells (e.g., E. coli for plasmid amplification, yeast or insect cells for expression)

-

Cell culture media

-

Indol-3-ylmethyl glucosinolate (I3M) substrate

-

NADPH

-

Microsome isolation buffer

-

HPLC system for product analysis

Procedure:

-

Heterologous Expression:

-

Clone the full-length CYP81F2 cDNA into the chosen expression vector.

-

Transform the vector into the appropriate host cells (e.g., yeast or insect cells).

-

Induce protein expression according to the specific vector and host system requirements.

-

-

Microsome Isolation:

-

Harvest the cells and resuspend them in a suitable microsome isolation buffer.

-

Lyse the cells (e.g., by sonication or with glass beads).

-

Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the isolated microsomes, the substrate (I3M), and NADPH in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding acetonitrile or methanol).

-

Centrifuge to remove precipitated protein.

-

-

Product Analysis:

-

Analyze the supernatant by HPLC or LC-MS to detect the formation of the product, this compound (or its desulfated form if treated with sulfatase).

-

Caption: Analytical Workflow for Glucosinolate Quantification.

Regulation of Biosynthesis

The biosynthesis of indole glucosinolates is a tightly regulated process. The expression of key biosynthetic genes, including the CYP families, is controlled by a network of transcription factors.[9] In Arabidopsis, MYB transcription factors such as MYB34, MYB51, and MYB122 are known to be crucial for the biosynthesis of tryptophan-derived indole glucosinolates.[10] The pathway is also responsive to various hormonal and environmental signals, including jasmonate, which allows for a coordinated and rapid regulation of glucosinolate production in response to stresses like herbivory or pathogen attack.[9][10]

This technical guide provides a foundational understanding of the this compound biosynthesis pathway. Further research into the kinetic properties of the involved enzymes and the intricate regulatory networks will continue to enhance our knowledge of this important class of plant secondary metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptophan Levels as a Marker of Auxins and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Possible Interactions between the Biosynthetic Pathways of Indole Glucosinolate and Auxin [frontiersin.org]

- 7. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Regulation of glucosinolate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Sentinel Molecule: 4-Hydroxyglucobrassicin in Plant Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

December 21, 2025

Abstract

4-Hydroxyglucobrassicin (B1195005) (4-OH-GBS) is a pivotal indole (B1671886) glucosinolate involved in the sophisticated defense mechanisms of Brassicaceae plants. As a precursor to a cascade of bioactive compounds, its role extends from direct deterrence of herbivores and pathogens to intricate signaling pathways that bolster plant immunity. This technical guide provides a comprehensive overview of the biological functions of 4-OH-GBS, detailing its biosynthesis, enzymatic breakdown, and the subsequent activation of defense responses. We present quantitative data on its occurrence and induction, detailed experimental protocols for its study, and visual representations of the key molecular pathways, offering a critical resource for researchers in plant science, chemical ecology, and drug development.

Introduction

Plants have evolved a remarkable arsenal (B13267) of chemical defenses to thwart attacks from a diverse array of antagonists, including insects and microbial pathogens. Among these defenses, the glucosinolate-myrosinase system, often termed the "mustard oil bomb," is a hallmark of the Brassicales order. Glucosinolates are sulfur-rich secondary metabolites that, upon tissue damage, are hydrolyzed by myrosinase enzymes into biologically active compounds such as isothiocyanates, nitriles, and indoles[1].

Indole glucosinolates, derived from the amino acid tryptophan, are a critical subclass in this defense system. This compound (4-OH-GBS), an intermediate in the biosynthesis of other defense-related indole glucosinolates, stands out for its role as a key signaling molecule precursor in plant immunity[1]. This guide will delve into the multifaceted role of 4-OH-GBS in plant defense, providing the technical details necessary for its study and potential exploitation in crop protection and drug discovery.

Biosynthesis of this compound

The biosynthesis of 4-OH-GBS is a multi-step enzymatic process that begins with the amino acid tryptophan. The core indole glucosinolate, glucobrassicin (B1234704) (GBS), is first synthesized and then modified to produce 4-OH-GBS.

-

From Tryptophan to Glucobrassicin (GBS): Tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana[1]. IAOx is then converted through a series of steps involving enzymes like CYP83B1 and SUR1 to form the basic glucosinolate structure, which is then glucosylated and sulfated to yield glucobrassicin[2].

-

Hydroxylation to this compound (4-OH-GBS): Glucobrassicin is hydroxylated at the 4-position of its indole ring to form 4-OH-GBS. This critical step is catalyzed by the cytochrome P450 monooxygenase CYP81F2[3].

-

Further Modification to 4-Methoxyglucobrassicin (B122029) (4-MEO-GBS): 4-OH-GBS can be further methylated by indole glucosinolate methyltransferases (IGMTs) to produce 4-methoxyglucobrassicin (4-MEO-GBS), another important player in plant defense signaling.

References

- 1. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Glucoraphanin and this compound contents in seeds of 59 cultivars of broccoli, raab, kohlrabi, radish, cauliflower, brussels sprouts, kale, and cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of 4-Hydroxyglucobrassicin

An in-depth exploration of the chemical structure, properties, and biological significance of 4-Hydroxyglucobrassicin (B1195005), a key indole (B1671886) glucosinolate.

This technical guide provides a comprehensive overview of this compound, an important secondary metabolite found in cruciferous plants. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical architecture, physicochemical properties, and multifaceted biological roles. Detailed experimental protocols for extraction and analysis are provided, alongside visualizations of its metabolic and signaling pathways to facilitate a deeper understanding and further investigation of this potent phytochemical.

Chemical Structure and Identification

This compound, a member of the indole glucosinolate family, is characterized by an indole ring hydroxylated at the fourth position.[1] This structural feature distinguishes it from its more common counterpart, glucobrassicin.[2] Glucosinolates are a class of organic compounds containing sulfur and nitrogen and are derived from glucose and an amino acid.[3]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate[4] |

| CAS Number | 83327-20-2[4] |

| Molecular Formula | C16H20N2O10S2[4] |

| SMILES | C1=CC2=C(C(=C1)O)C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3--INVALID-LINK--CO)O)O">C@@HO[4] |

| InChI Key | CSMYCLLHRFFFLG-IRHMCKRBSA-N[5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its extraction, analysis, and biological activity. It is classified as an alkylglucosinolate and is known to be slightly soluble in water and a very strong acidic compound.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Average Molecular Weight | 464.467 g/mol [3] |

| Monoisotopic Molecular Weight | 464.05593625 Da[3] |

| Water Solubility (Predicted) | 2.61 g/L[3] |

| logP (Predicted) | -1.1[3] |

| pKa (Predicted) | -1.4[3] |

| Appearance | Powder[5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5] |

| Storage | Desiccate at -20°C[5] |

Biological Significance and Activity

This compound plays a significant role in plant defense and has garnered interest for its potential health benefits in humans.

Role in Plant Defense

As a phytoalexin, this compound is involved in the innate immune response of plants.[6] Its accumulation can be induced by various stressors, including wounding and pathogen attack. The biosynthesis of indole glucosinolates, including this compound, is regulated by complex signaling pathways involving jasmonic acid (JA), ethylene (B1197577) (ET), and reactive oxygen species (ROS).[7]

Myrosinase-Mediated Degradation and Bioactive Products

Upon tissue damage, this compound comes into contact with the enzyme myrosinase, which hydrolyzes the thioglucoside bond. This enzymatic degradation leads to the formation of an unstable aglycone, which can then rearrange to form various bioactive compounds, including isothiocyanates and nitriles. These breakdown products are largely responsible for the biological activities attributed to glucosinolates.

Potential Health Benefits

The degradation products of this compound, like other indole glucosinolates, are being investigated for their potential cancer-preventive properties.[8] These compounds can induce phase II detoxification enzymes, such as quinone reductase, which help protect cells from carcinogens.[3]

Biosynthesis

The biosynthesis of this compound originates from the amino acid tryptophan. A series of enzymatic reactions, primarily involving cytochrome P450 enzymes, converts tryptophan into the core glucosinolate structure, which is then hydroxylated to form this compound.

Experimental Protocols

Accurate and reliable methods for the extraction and quantification of this compound are essential for research.

Extraction of this compound from Plant Material

This protocol outlines a common method for extracting glucosinolates from Brassica species.

Materials:

-

Fresh or freeze-dried plant material

-

Liquid nitrogen

-

70% (v/v) methanol (B129727), pre-heated to 70°C

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Immediately freeze fresh plant material in liquid nitrogen to deactivate myrosinase.

-

Grind the frozen tissue into a fine powder.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of pre-heated 70% methanol to the tube.

-

Vortex immediately for 1 minute.

-

Incubate at 70°C for 10 minutes, with intermittent vortexing.

-

Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of hot 70% methanol, and the supernatants combined.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Quantification by HPLC-UV

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient starts with a low percentage of B, increasing linearly over time to elute compounds of increasing hydrophobicity.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 229 nm

-

Injection Volume: 20 µL

Quantification: Quantification is achieved by creating a calibration curve using a purified standard of this compound or a related indole glucosinolate with a known response factor.

Quantification by LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

Instrumentation:

-

LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions: Similar to HPLC-UV, but often with a UHPLC system for better resolution and faster analysis times.

Mass Spectrometry Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation. A common precursor ion for glucosinolates is [M-H]⁻.

Synthesis

The total synthesis of this compound is a complex process. A key step involves the preparation of a protected intermediate, 4-benzyloxydesulfoglucobrassicin.[3] The synthesis starts from 2-methyl-3-nitrophenol (B1294317) and proceeds through the formation of 4-benzyloxyindole (B23222) and 4-benzyloxy-3-(2-nitrovinyl)indole. This intermediate can then be further reacted to introduce the thioglucose and sulfate (B86663) moieties to yield the final product. Due to the instability of the 4-hydroxyindole (B18505) moiety, protection strategies are crucial.[3]

Conclusion

This compound is a significant indole glucosinolate with important roles in plant biology and potential applications in human health. This guide provides a foundational understanding of its chemical structure, properties, and biological activities. The detailed experimental protocols offer a starting point for researchers to accurately extract and quantify this compound, paving the way for further investigations into its mechanisms of action and therapeutic potential. The provided visualizations of its metabolic and biosynthetic pathways serve to illustrate the complex interplay of this molecule within biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterisation of aphid myrosinase and degradation studies of glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Syntheses in this compound : preparation of 4-benzyloxydesulfoglucobrassicin [gcirc.org]

- 4. benchchem.com [benchchem.com]

- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Multiple indole glucosinolates and myrosinases defend Arabidopsis against Tetranychus urticae herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Discovery, Isolation, and Analysis of 4-Hydroxyglucobrassicin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth overview of 4-hydroxyglucobrassicin (B1195005), an indole (B1671886) glucosinolate found in cruciferous plants. It details the initial discovery, comprehensive experimental protocols for its isolation and analysis, and its biosynthetic and degradation pathways. The information is intended to serve as a technical resource for professionals in research, natural product chemistry, and drug development.

Discovery and Initial Identification

This compound (4-hydroxyindol-3-ylmethylglucosinolate) was first isolated and identified as a desulfo-derivative from the green siliques (fruits) of Arabidopsis thaliana.[1] Its structure was confirmed by comparing its 1H NMR spectrum with that of the known desulfoglucosinolate previously identified in Brassica napus.[1] This discovery placed this compound within the family of indole glucosinolates, which are derived from the amino acid tryptophan.[2][3] Like other glucosinolates, it is a secondary metabolite involved in plant defense mechanisms and is a precursor to potentially bioactive compounds.[2][4]

Physicochemical Properties

This compound is an organic compound containing a glucosinolate moiety with a hydroxylated indole side chain.[5] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀N₂O₁₀S₂ | [6] |

| Molar Mass | 464.47 g/mol | [6][7] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | [6] |

| CAS Registry Number | 83327-20-2 | [6][7] |

| Chemical Class | Alkylglucosinolate, Indole Glucosinolate | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Slightly soluble in water. | [5][8] |

Experimental Protocols: Isolation and Analysis

The isolation and analysis of this compound require a multi-step process designed to inactivate endogenous enzymes, extract the compound, and purify it for quantification. The following is a detailed methodology based on established protocols for glucosinolate analysis.[9][10]

Workflow for Isolation and Analysis of this compound

Materials and Reagents

-

Plant material (e.g., Arabidopsis thaliana siliques, Brassica spp. leaves)

-

Liquid nitrogen

-

Freeze-dryer

-

Grinder or mortar and pestle

-

Methanol (MeOH), HPLC grade

-

Ultrapure water

-

DEAE-Sephadex A-25 or similar anion-exchange resin

-

Aryl sulfatase (Type H-1 from Helix pomatia)[9]

-

Sodium acetate (NaOAc)

-

Centrifuge tubes (2 mL and 50 mL)

-

Water bath or heating block

-

Ultrasonic bath

-

Centrifuge

-

HPLC system with a Photodiode Array (PDA) or UV detector

Step-by-Step Methodology

Step 1: Sample Preparation

-

Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to quench all enzymatic activity, particularly from myrosinase.[11][12]

-

Homogenize the frozen tissue into a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle.

-

Freeze-dry the powdered material to remove water, which aids in preservation and accurate weighing. Store the freeze-dried powder at -80°C until extraction.

Step 2: Glucosinolate Extraction

-

Weigh approximately 50-100 mg of the freeze-dried powder into a 2 mL centrifuge tube.[9]

-

Prepare a 70% (v/v) methanol solution in ultrapure water and pre-heat it to 75-90°C.[12][13]

-

Add 1 mL of the pre-heated 70% methanol to the sample tube. Vortex immediately and vigorously for 1 minute.

-

Incubate the tube in a water bath at 75°C for 10-15 minutes to ensure complete inactivation of myrosinase.[10][11]

-

After incubation, place the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.[9]

-

Centrifuge the sample at approximately 3,000 x g for 10 minutes at room temperature to pellet the solid plant material.[9]

-

Carefully transfer the supernatant, which contains the crude glucosinolate extract, to a new tube.

Step 3: Purification by Ion-Exchange Chromatography

-

Prepare a mini-column by loading a small amount of DEAE-Sephadex A-25 resin into a suitable column or pipette tip.

-

Equilibrate the resin by washing with water.

-

Load the crude extract (supernatant from Step 2.7) onto the column. The negatively charged sulfate (B86663) group of the glucosinolates will bind to the anion-exchange resin.

-

Wash the column with water to remove unbound impurities like sugars and amino acids.

Step 4: Desulfation

-

Prepare a sulfatase solution. Dissolve aryl sulfatase in ultrapure water.[9]

-

Apply the sulfatase solution directly onto the ion-exchange column containing the bound glucosinolates.

-

Allow the enzymatic reaction to proceed overnight (12-18 hours) at room temperature. This cleaves the sulfate group, converting the glucosinolates into their desulfo- forms, which no longer bind to the resin.[10]

Step 5: Elution and Analysis

-

Elute the desulfoglucosinolates from the column by washing with ultrapure water. Collect the eluate.[9]

-

Freeze-dry the eluate to concentrate the sample.

-

Re-dissolve the residue in a precise volume of ultrapure water.

-

Analyze the sample using HPLC with a C18 column and a PDA or UV detector (typically at 229 nm for desulfoglucosinolates).[9]

Quantitative Data

Precise quantification of this compound requires comparison to a purified standard. However, relative quantification can be achieved through HPLC analysis. The following table provides typical HPLC parameters for the analysis of indole desulfoglucosinolates.

| Parameter | Value / Condition | Reference |

| HPLC Column | C18 reverse-phase | [9][10] |

| Mobile Phase | Gradient of water (A) and acetonitrile (B52724) or methanol (B) | [9] |

| Detection Wavelength | 229 nm | [9] |

| Relative Retention Time | 11.2 min (example condition) | [9] |

| Response Factor (RF) | 0.28 (relative to sinigrin (B192396) standard) | [9] |

Biosynthesis and Degradation Pathways

Biosynthesis of this compound

The biosynthesis of all indole glucosinolates, including this compound, originates from the amino acid tryptophan.[2] The core structure is assembled through a series of enzymatic steps involving cytochrome P450 enzymes, glucosylation, and sulfation.[3][14] The specific hydroxylation at the 4-position of the indole ring is a later modification of the core glucobrassicin (B1234704) structure.

References

- 1. 1,4-Dimethoxyglucobrassicin in Barbarea and this compound in Arabidopsis and Brassica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound this compound (FDB017766) - FooDB [foodb.ca]

- 6. This compound | C16H20N2O10S2 | CID 656561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | CAS:83327-20-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. KEGG PATHWAY: ko00966 [genome.jp]

The Function of 4-Hydroxyglucobrassicin in Arabidopsis thaliana: An In-depth Technical Guide

Abstract

4-Hydroxyglucobrassicin (4-OH-GBS) is a pivotal indole (B1671886) glucosinolate in the model plant Arabidopsis thaliana, playing a crucial role in the plant's defense against a range of biotic threats, including insect herbivores and microbial pathogens. This technical guide provides a comprehensive overview of the biosynthesis, catabolism, and multifaceted functions of 4-OH-GBS. We delve into the molecular mechanisms underlying its role in plant immunity, including its activation through the PEN2/PEN3 pathway and its contribution to callose deposition. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for the analysis of 4-OH-GBS and its effects, and provides visual representations of the key signaling pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in plant science, as well as professionals in drug development seeking to understand and leverage plant-derived defense compounds.

Introduction

Arabidopsis thaliana employs a sophisticated chemical arsenal (B13267) to defend against herbivory and pathogen attack. Among the key players in this defense system are glucosinolates, a class of sulfur- and nitrogen-containing secondary metabolites. Indole glucosinolates, derived from the amino acid tryptophan, are particularly important in orchestrating defense responses. This compound (4-OH-GBS), an intermediate in the biosynthesis of other defense-related indole glucosinolates, has emerged as a critical molecule in its own right, contributing significantly to the plant's innate immunity.

This guide will explore the central role of 4-OH-GBS in Arabidopsis, from its synthesis to its downstream functions in fortifying the plant against its aggressors.

Biosynthesis and Catabolism of this compound

The metabolic pathway of 4-OH-GBS is tightly regulated, ensuring its availability when the plant perceives a threat.

Biosynthesis

The biosynthesis of 4-OH-GBS begins with the precursor indol-3-yl-methylglucosinolate (I3M), which is synthesized from tryptophan. The key enzymatic step in the formation of 4-OH-GBS is the hydroxylation of I3M at the 4-position of the indole ring. This reaction is primarily catalyzed by the cytochrome P450 monooxygenase, CYP81F2.[1][2][3] While other members of the CYP81F family exist, CYP81F2 is the main enzyme responsible for this specific conversion.[1] 4-OH-GBS can then be further metabolized, most notably through methylation by indole glucosinolate methyltransferases (IGMTs) to form 4-methoxyglucobrassicin (B122029) (4MO-I3M).[2][3]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Tryptophan [fillcolor="#F1F3F4"]; I3M [label="Indol-3-yl-methylglucosinolate (I3M)", fillcolor="#F1F3F4"]; "4_OH_GBS" [label="this compound (4-OH-GBS)", fillcolor="#FBBC05"]; "4MO_I3M" [label="4-Methoxyglucobrassicin (4MO-I3M)", fillcolor="#F1F3F4"];

Tryptophan -> I3M [label="Core Indole\nGlucosinolate Pathway"]; I3M -> "4_OH_GBS" [label="CYP81F2", color="#4285F4", fontcolor="#4285F4"]; "4_OH_GBS" -> "4MO_I3M" [label="IGMTs", color="#34A853", fontcolor="#34A853"]; } Caption: Biosynthesis of this compound.

Catabolism and Activation

Upon tissue damage or pathogen recognition, 4-OH-GBS and its methoxy-derivative, 4MO-I3M, are hydrolyzed by myrosinases. A key myrosinase in the defense signaling pathway is PENETRATION2 (PEN2), an atypical myrosinase.[2][4] The hydrolysis of these indole glucosinolates by PEN2 is a critical activation step, leading to the formation of unstable aglycones. These aglycones can then rearrange to form various bioactive compounds that contribute to the plant's defense response.[5]

Function in Plant Defense

4-OH-GBS and its derivatives are integral to the defense of Arabidopsis against a variety of biotic stresses.

Defense Against Fungal Pathogens

The PEN2-dependent catabolism of indole glucosinolates, including the pathway originating from 4-OH-GBS, is essential for resistance against a broad range of fungal pathogens.[4][6] This defense mechanism is part of the plant's innate immune response and is crucial for preventing fungal penetration of host cells. The breakdown products generated by PEN2 activity are thought to have direct antifungal properties or act as signals to trigger further downstream defense responses.

Defense Against Insect Herbivores

The accumulation of 4-OH-GBS and 4MO-I3M, regulated by CYP81F2, has been shown to contribute to the defense against phloem-feeding insects like the green peach aphid (Myzus persicae).[7] While the exact mechanism is still under investigation, it is believed that the breakdown products of these glucosinolates act as deterrents or are toxic to the aphids.

Role in Callose Deposition

A significant downstream effect of the PEN2-mediated activation of indole glucosinolates is the deposition of callose at the site of pathogen attack.[8][9] Callose, a β-1,3-glucan polymer, forms a physical barrier that reinforces the cell wall, thereby impeding the progression of invading pathogens. The signaling pathway leading to callose deposition is intricately linked to the metabolic activation of 4-OH-GBS and its derivatives.

Signaling Pathways

The involvement of 4-OH-GBS in plant defense is controlled by complex signaling networks that are initiated upon pathogen recognition.

PAMP-Triggered Immunity (PTI) and CYP81F2 Induction

The perception of Pathogen-Associated Molecular Patterns (PAMPs), such as the bacterial flagellin (B1172586) peptide flg22, by Pattern Recognition Receptors (PRRs) like FLS2, triggers a signaling cascade known as PAMP-Triggered Immunity (PTI). This cascade involves Mitogen-Activated Protein Kinases (MAPKs) and leads to the transcriptional reprogramming of the plant cell, including the upregulation of defense-related genes. The expression of CYP81F2, the key enzyme for 4-OH-GBS biosynthesis, is induced upon PAMP perception, leading to an increased production of 4-OH-GBS and 4MO-I3M to bolster the plant's defensive capabilities.

The PEN2/PEN3-Mediated Defense Pathway

Once synthesized, 4MO-I3M (derived from 4-OH-GBS) is catabolized by the myrosinase PEN2. The resulting breakdown products are then thought to be exported out of the cell to the site of attempted pathogen invasion by the ATP-binding cassette (ABC) transporter PEN3.[10] This localized secretion of antimicrobial compounds is a key feature of the plant's ability to mount a targeted defense response.

Data Presentation

Quantitative data on the concentration of 4-OH-GBS and the expression of related genes are crucial for understanding its role in plant defense. While absolute quantitative data is often presented graphically in the literature, this section summarizes the available information in a structured format.

Table 1: Concentration of Indole Glucosinolates in Arabidopsis thaliana

| Genotype/Tissue | This compound (4-OH-GBS) | 4-Methoxyglucobrassicin (4MO-I3M) | Reference |

| Arabidopsis Oy-0 roots | High accumulation | - | [4] |

| Arabidopsis Col-0 roots | Lower accumulation compared to Oy-0 | Lower accumulation compared to Oy-0 | [4] |

| Arabidopsis leaves | Present | Present | [11] |

| Arabidopsis green siliques | Isolated from this tissue | - | [12][13] |

Note: Specific concentrations in µmol/g FW are not consistently reported in a tabular format in the reviewed literature. The table reflects relative abundance.

Table 2: Relative Gene Expression of Key Genes in 4-OH-GBS Metabolism and Signaling

| Gene | Condition | Change in Expression | Reference |

| CYP81F2 | Pathogen infection (Phytophthora capsici) | Upregulated | [14] |

| CYP81F2 | flg22 treatment | Upregulated | [15] |

| PEN2 | flg22 treatment | Upregulated | [15] |

| MYB51 (Transcription factor) | flg22 treatment | Upregulated | [15] |

Note: This table represents qualitative changes in gene expression. Fold-change values are often time- and experiment-dependent and are best visualized in the original publications.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 4-OH-GBS function.

Glucosinolate Extraction and Analysis by HPLC

This protocol is adapted from established methods for the extraction and quantification of glucosinolates.[12][15]

Materials:

-

Arabidopsis thaliana tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Lyophilizer

-

70% (v/v) methanol (B129727)

-

DEAE-Sephadex A-25 resin

-

Sulfatase (from Helix pomatia)

-

Milli-Q water

-

HPLC system with a C18 column and UV detector (229 nm)

-

Sinigrin (for standard curve)

Procedure:

-

Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue to dryness and grind to a fine powder.

-

Extraction:

-

To a known weight of lyophilized powder (e.g., 50 mg), add 1 mL of pre-heated 70% methanol (70°C).

-

Vortex thoroughly and incubate at 70°C for 10 minutes to inactivate myrosinases.

-

Centrifuge at 12,000 x g for 10 minutes. Collect the supernatant.

-

-

Desulfation:

-

Prepare a mini-column with DEAE-Sephadex A-25 resin.

-

Apply the glucosinolate extract to the column. The glucosinolates will bind to the resin.

-

Wash the column with water to remove impurities.

-

Add sulfatase solution to the column and incubate overnight at room temperature to cleave the sulfate (B86663) group from the glucosinolates, forming desulfoglucosinolates.

-

-

Elution and Analysis:

-

Elute the desulfoglucosinolates from the column with Milli-Q water.

-

Analyze the eluate by HPLC on a C18 column.

-

Detect desulfoglucosinolates at 229 nm.

-

Quantify by comparing peak areas to a standard curve of desulfo-sinigrin.

-

dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

A [label="Plant Tissue Collection\n(Freeze in Liquid N2)"]; B [label="Lyophilization and Grinding"]; C [label="Extraction with 70% Methanol (70°C)"]; D [label="Centrifugation"]; E [label="Supernatant Collection"]; F [label="Application to DEAE-Sephadex Column"]; G [label="Sulfatase Treatment\n(Desulfation)"]; H [label="Elution of Desulfoglucosinolates"]; I [label="HPLC Analysis (C18 column, 229 nm)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } Caption: Workflow for Glucosinolate Analysis.

In Vitro CYP81F2 Enzyme Assay

This protocol describes a general approach for assaying the activity of a microsomal cytochrome P450 enzyme like CYP81F2.[8]

Materials:

-

Microsomal fraction containing expressed CYP81F2 (e.g., from insect cells or yeast)

-

Indol-3-yl-methylglucosinolate (I3M) substrate

-

NADPH

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

-

Acetonitrile (for quenching)

-

LC-MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the microsomal fraction containing CYP81F2.

-

Initiate Reaction: Add I3M to the reaction mixture to start the enzymatic reaction.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of acetonitrile.

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS to detect the formation of this compound.

Callose Deposition Staining and Quantification

This protocol is based on the aniline (B41778) blue staining method to visualize and quantify callose deposits.[1][2][16]

Materials:

-

Arabidopsis thaliana leaves

-

Ethanol:acetic acid (3:1, v/v) destaining solution

-

150 mM K₂HPO₄ buffer

-

Aniline blue staining solution (0.01% aniline blue in 150 mM K₂HPO₄)

-

Fluorescence microscope with a DAPI filter

Procedure:

-

Fixation and Destaining:

-

Harvest leaves and place them in the destaining solution.

-

Incubate until the leaves are clear (this may take 24-48 hours), changing the solution if necessary.

-

-

Rehydration and Staining:

-

Wash the destained leaves with 150 mM K₂HPO₄ buffer for 30 minutes.

-

Incubate the leaves in the aniline blue staining solution for at least 2 hours in the dark.

-

-

Microscopy and Quantification:

-

Mount the stained leaves in 50% glycerol on a microscope slide.

-

Visualize callose deposits as bright fluorescent spots using a fluorescence microscope with a DAPI filter.

-

Quantify callose deposition by counting the number of spots per unit area or by measuring the total fluorescence intensity using image analysis software.

-

Conclusion and Future Perspectives

This compound is a key metabolite in the defense strategy of Arabidopsis thaliana. Its biosynthesis is tightly regulated and induced upon pathogen perception, leading to the production of downstream compounds that contribute to both direct and indirect defense mechanisms. The activation of 4-OH-GBS and its derivatives through the PEN2/PEN3 pathway highlights a sophisticated mechanism of targeted chemical warfare at the cellular level.

While significant progress has been made in elucidating the function of 4-OH-GBS, several areas warrant further investigation. The precise chemical nature of the bioactive breakdown products exported by PEN3 remains to be fully characterized. A more comprehensive quantitative analysis of 4-OH-GBS and its derivatives in different tissues and under various stress conditions will provide a clearer picture of its dynamic regulation. Furthermore, understanding the interplay between the indole glucosinolate pathway and other defense signaling networks, such as those mediated by salicylic (B10762653) acid and jasmonic acid, will be crucial for a holistic view of plant immunity.

For drug development professionals, the pathways involved in the synthesis and activation of 4-OH-GBS offer potential targets for the development of novel agrochemicals that can prime or enhance the plant's natural defense mechanisms, leading to more sustainable agricultural practices.

References

- 1. Glucosinolate Breakdown in Arabidopsis: Mechanism, Regulation and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutant Allele-Specific Uncoupling of PENETRATION3 Functions Reveals Engagement of the ATP-Binding Cassette Transporter in Distinct Tryptophan Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Arabidopsis Pleiotropic Drug Resistance Transporters PEN3 and PDR12 Mediate Camalexin Secretion for Resistance to Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DIACYLGLYCEROL KINASE 5 participates in flagellin-induced signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing the Arabidopsis Flagellin Receptor: FLS2-FLS2 Association and the Contributions of Specific Domains to Signaling Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The glucosinolate breakdown product indole-3-carbinol acts as an auxin antagonist in roots of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A study on the proliferation of Myzus persicae (sulzer) during the winter season for year-round production within a smart farm facility | PLOS One [journals.plos.org]

- 10. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The transcriptional landscape of Arabidopsis thaliana pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arabidopsis Actin-Binding Protein WLIM2A Links PAMP-Triggered Immunity and Cytoskeleton Organization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and biochemical basis of FLS2-mediated signal activation and transduction in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

An In-depth Technical Guide on 4-Hydroxyglucobrassicin Concentration in Broccoli Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyglucobrassicin (B1195005) is an indole (B1671886) glucosinolate, a class of nitrogen- and sulfur-containing secondary metabolites found predominantly in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and kale.[1][2] Glucosinolates and their hydrolysis products are of significant interest in nutritional and pharmaceutical research due to their potential health-promoting properties, including antioxidant and chemopreventive activities.[1][3][4]

Upon damage to the plant tissue, the enzyme myrosinase hydrolyzes glucosinolates into biologically active compounds.[3] this compound, like its parent compound glucobrassicin, can be converted to indole-3-carbinol (B1674136) (I3C).[2] In the acidic environment of the stomach, I3C undergoes condensation to form metabolites such as 3,3'-diindolylmethane (B526164) (DIM).[5][6] These derivatives are known to modulate multiple cellular signaling pathways implicated in cancer progression, including those that regulate the cell cycle, apoptosis, and inflammation.[3][7][8][9]

Broccoli seeds are a particularly concentrated source of glucosinolates compared to mature plants.[10][11] Accurate quantification of this compound in broccoli seeds is therefore critical for quality control in the development of functional foods and pharmaceutical products, for efficacy studies, and for a deeper understanding of its role in human health.[1] This guide provides a comprehensive overview of the concentration of this compound in broccoli seeds, detailed experimental protocols for its analysis, and a review of the signaling pathways modulated by its derivatives.

Concentration of this compound in Broccoli Seeds

The concentration of this compound can vary significantly among different broccoli cultivars. The following table summarizes quantitative data from a comprehensive study that analyzed the glucosinolate content in the seeds of 33 commercially available broccoli cultivars.[10][11]

Table 1: Concentration of this compound and Glucoraphanin in Various Broccoli Seed Cultivars

| Cultivar | This compound (μmol/g FW) | Glucoraphanin (μmol/g FW) |

| Arcadia | 2.12 | 34.6 |

| Chancellor | 2.21 | 35.5 |

| Coronado Crown | 2.47 | 34.1 |

| Decathlon | 2.49 | 36.6 |

| Emerald Crown | 2.19 | 35.1 |

| Endeavor | 2.50 | 36.3 |

| Everest | 2.29 | 35.8 |

| Galleon | 2.39 | 35.5 |

| Greenbelt | 2.23 | 31.8 |

| Green Duke | 2.35 | 34.7 |

| Green Valiant | 2.42 | 35.9 |

| Heritage | 2.37 | 35.6 |

| Hilton | 2.39 | 36.1 |

| Land O’Lakes 202 | 2.30 | 35.7 |

| Legend | 2.38 | 35.4 |

| Marathon | 2.41 | 35.8 |

| Mariner | 2.36 | 35.5 |

| Minaret | 2.42 | 35.8 |

| Packman | 2.40 | 35.7 |

| Paragon | 2.28 | 35.1 |

| Patriot | 2.50 | 36.5 |

| Pinnacle | 2.44 | 36.1 |

| Pirate | 2.47 | 36.2 |

| Premium Crop | 2.38 | 35.6 |

| Regal | 2.42 | 36.0 |

| San Miguel | 2.48 | 36.3 |

| Shogun | 2.43 | 36.0 |

| Sprinter | 2.41 | 35.9 |

| Sultan | 2.43 | 36.0 |

| Super Crown | 2.40 | 35.7 |

| Super Dome | 2.40 | 35.8 |

| Surfer | 2.44 | 36.1 |

| Windsor | 2.41 | 35.9 |

| Source: Adapted from West, L. G., et al. (2004), Journal of Agricultural and Food Chemistry.[10][11] | ||

| (Note: FW = Fresh Weight. The original study reported values in μmol/g of extracted weight (EW); these have been recalculated to fresh weight for consistency.)[11] |

Experimental Protocols for Analysis

Accurate quantification of this compound requires a multi-step process involving careful sample preparation, extraction, purification, and analysis. Modern methods favor direct analysis of the intact glucosinolate using LC-MS/MS, which offers high sensitivity and specificity.[12][13]

Sample Preparation and Extraction

The initial and most critical step is the inactivation of the endogenous myrosinase enzyme to prevent enzymatic degradation of glucosinolates during sample processing.[13][14]

-

Seed Grinding & Defatting : Grind broccoli seeds to a fine powder using a commercial grinder. To remove lipids that can interfere with subsequent steps, the powder can be defatted overnight in a Soxhlet extractor using hexane.[11]

-

Myrosinase Inactivation and Extraction :

-

Weigh approximately 0.1–0.5 g of the defatted seed powder into a centrifuge tube.[13][14]

-

Add 5-10 mL of pre-heated 70% methanol (B129727) (in water, v/v) at 70-75°C.[13][14][15] The hot solvent effectively denatures the myrosinase enzyme.[14]

-

Vortex the mixture vigorously for 1-2 minutes and incubate in a 70-75°C water bath for 10-20 minutes, with intermittent vortexing.[13]

-

-

Centrifugation and Supernatant Collection :

-

Filtration : Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[13][16]

Analytical Methodology: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method for its speed, sensitivity, and ability to quantify intact glucosinolates without a desulfation step.[12]

-

Instrumentation : A UHPLC system coupled to a triple quadrupole or Q-TRAP mass spectrometer with an electrospray ionization (ESI) source.[13][17]

-

Column : A reversed-phase C18 column (e.g., Synergi Fusion-RP or Kinetex XB-C18) is effective for separating intact glucosinolates.[18]

-

Mobile Phase : A gradient elution is typically used, for example:

-

MS/MS Detection : Analysis is performed in negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound should be optimized.

-

Quantification : A calibration curve is constructed using a certified reference standard of this compound. To account for matrix effects, matrix-matched calibration or the use of a stable isotope-labeled internal standard is recommended for highest accuracy.[16]

Figure 1. Experimental workflow for this compound quantification.

Bioactivity and Key Signaling Pathways

The biological activity of this compound is primarily attributed to its breakdown products, I3C and DIM.[3] These compounds are known to modulate a multitude of signaling pathways that are often dysregulated in cancer and other chronic diseases.[6][8][9]

Metabolic Activation Pathway

When broccoli seeds are consumed, myrosinase released upon mastication hydrolyzes this compound. The resulting unstable aglycone rearranges to form various products, including I3C. In the acidic environment of the stomach, two molecules of I3C condense to form DIM.[6]

Figure 2. Metabolic conversion of this compound to bioactive compounds.

Modulation of Cancer-Related Signaling Pathways by DIM

DIM is a pleiotropic molecule that influences numerous pathways critical to cancer cell proliferation, survival, and metastasis.[7] Its chemopreventive effects are mediated through the regulation of key cellular targets.[19][20]

-

Estrogen Metabolism : DIM promotes the metabolism of estrogen towards the less potent 2-hydroxyestrone (B23517) (2-OHE1) and away from the more proliferative 16α-hydroxyestrone, which is beneficial in preventing hormone-dependent cancers.[7][21]

-

Cell Cycle Arrest : DIM can induce cell cycle arrest, often at the G1 phase, by modulating the expression of cell cycle regulators like p21 and p27.[22]

-

Induction of Apoptosis : DIM promotes programmed cell death in cancer cells by inhibiting pro-survival pathways such as PI3K/Akt and NF-κB.[7][20][22]

-

Inhibition of Angiogenesis : It can inhibit the formation of new blood vessels that supply tumors by downregulating factors like Vascular Endothelial Growth Factor (VEGF).[19]

-

Detoxification Pathways : DIM is an activator of the Nrf2 pathway, which upregulates the expression of Phase II detoxification enzymes, aiding in the elimination of carcinogens.[6][20]

Figure 3. Major signaling pathways modulated by DIM leading to chemopreventive effects.

Conclusion

Broccoli seeds are a rich and valuable source of the indole glucosinolate this compound. While concentrations vary between cultivars, they are consistently present in significant amounts. The analysis and quantification of this compound require robust protocols that prevent enzymatic degradation and employ sensitive analytical techniques like UHPLC-MS/MS. The true therapeutic potential of this compound lies in its metabolic derivatives, I3C and DIM, which exert potent chemopreventive effects by modulating a complex network of cellular signaling pathways. This guide provides the foundational data and methodologies necessary for researchers and drug development professionals to further explore and harness the potential of this important phytochemical.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 5. Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. nbinno.com [nbinno.com]

- 8. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms | Annual Reviews [annualreviews.org]

- 9. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. akjournals.com [akjournals.com]

- 16. benchchem.com [benchchem.com]

- 17. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. DIM (diindolylmethane) enhances metabolism of oestrogens - Cancer - Nutranews [nutranews.org]

- 22. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 4-Hydroxyglucobrassicin: A Technical Guide to its Presumed Health Benefits

For Immediate Release

This technical guide provides a comprehensive overview of the potential health benefits of 4-hydroxyglucobrassicin (B1195005), a glucosinolate found in cruciferous vegetables. While direct research on this specific compound is limited, this paper extrapolates its potential therapeutic effects based on the extensive research conducted on its close structural analog, glucobrassicin (B1234704), and its well-studied hydrolysis products, indole-3-carbinol (B1674136) (I3C) and 3,3'-diindolylmethane (B526164) (DIM). This document is intended for researchers, scientists, and drug development professionals interested in the untapped therapeutic potential of indole (B1671886) glucosinolates.

Introduction

Cruciferous vegetables, such as broccoli, cabbage, and cauliflower, are rich sources of glucosinolates, a class of sulfur-containing compounds with recognized health-promoting properties.[1] Upon consumption, these compounds are hydrolyzed by the enzyme myrosinase into various bioactive metabolites, including indoles and isothiocyanates.[2][3] While much of the research has focused on glucobrassicin and its derivatives, I3C and DIM, another related compound, this compound, remains largely unexplored. This guide aims to bridge this knowledge gap by providing a detailed analysis of the potential health benefits of this compound, drawing parallels from the established biological activities of its better-known counterparts.

This compound is an indole glucosinolate structurally similar to glucobrassicin, differing by the presence of a hydroxyl group on the indole ring.[4] This structural modification may influence its bioavailability, metabolism, and ultimately, its biological activity. It is hypothesized that upon hydrolysis, this compound yields 4-hydroxyindole-3-carbinol, a compound whose effects are yet to be extensively characterized.

Presumed Health Benefits and Mechanisms of Action

Based on the known health benefits of I3C and DIM, it is plausible that this compound and its metabolites possess similar chemopreventive, anti-inflammatory, and antioxidant properties. The primary mechanisms of action are likely to involve the modulation of key signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Chemopreventive Effects

The most well-documented health benefit of glucobrassicin-derived indoles is their potential to prevent and inhibit the growth of various cancers, including breast, prostate, and colorectal cancers.[2][4] This activity is attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary: Effects of Glucobrassicin-Derived Indoles on Cancer Cells

| Compound | Cell Line | Assay | Effect | Concentration/Time |

| Indole-3-carbinol (I3C) | Human Colorectal Cancer (DLD1, HCT116, HT-29, LS513, RKO) | Cell Viability | Dose-dependent decrease | Not Specified[5] |

| Indole-3-carbinol (I3C) | Human Colorectal Cancer (DLD1, HCT116, HT-29, LS513, RKO) | Apoptosis (Caspase-3/7 activity) | Induction of apoptosis | Not Specified[5] |

| 3,3'-Diindolylmethane (DIM) | Triple-Negative Breast Cancer (TNBC) | Tumor Growth (in vivo) | Inhibition of tumor growth | 5 and 10 mg/kg b.w.[6] |

| High-Glucosinolate (HGSL) DHL Extracts | Human Colorectal Cancer (HCT116, HT29, SW480) | Anti-proliferative Activity (IC50) | Inhibition of proliferation | ~1.0 - 1.75 mg/mL at 48-72h[7] |

Anti-inflammatory Effects

Chronic inflammation is a key driver of many chronic diseases, including cancer.[8] I3C and DIM have demonstrated potent anti-inflammatory properties by inhibiting the activity of pro-inflammatory signaling pathways such as NF-κB.[9]

Quantitative Data Summary: Anti-inflammatory Effects of Glucobrassicin-Derived Indoles

| Compound | Cell System | Assay | Effect |

| Indole Glucosinolates | LPS-stimulated THP-1 cells | TNF-α secretion | Inhibition |

| High-Glucosinolate (HGSL) DHL Extracts | LPS-stimulated RAW264.7 cells | Nitric Oxide Production | Suppression |

| High-Glucosinolate (HGSL) DHL Extracts | LPS-stimulated RAW264.7 cells | Pro-inflammatory Cytokine Expression | Inhibition |

Detoxification and Antioxidant Effects

I3C and DIM can modulate the activity of phase I and phase II detoxification enzymes, which are crucial for metabolizing and eliminating carcinogens and other toxins from the body.[10] This is partly achieved through the activation of the Aryl hydrocarbon Receptor (AhR) and the Nrf2 signaling pathways.[10]

Key Signaling Pathways

The biological activities of glucobrassicin-derived indoles are mediated through their interaction with several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

Hydrolysis of this compound

The initial and critical step for the bioactivity of this compound is its enzymatic hydrolysis by myrosinase, which is presumed to yield the unstable intermediate 4-hydroxy-3-indolylmethylisothiocyanate. This intermediate is expected to rapidly convert to 4-hydroxyindole-3-carbinol.

Caption: Presumed hydrolysis pathway of this compound.

Aryl hydrocarbon Receptor (AhR) Signaling Pathway

I3C and DIM are known ligands of the Aryl hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating the expression of genes involved in detoxification.[10]

Caption: Presumed activation of the AhR signaling pathway.

NF-κB Signaling Pathway

The anti-inflammatory effects of glucobrassicin-derived indoles are largely attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.[9]

Caption: Presumed inhibition of the NF-κB signaling pathway.

Experimental Protocols

To facilitate further research into the bioactivity of this compound, this section provides detailed methodologies for key experiments based on protocols used for related compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7, PC-3)

-

Complete cell culture medium

-

4-Hydroxyindole-3-carbinol (or synthesized this compound hydrolysis products)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat cells with varying concentrations of the test compound and a vehicle control.

-

Incubate for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.[7]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the test compound using flow cytometry.

-

Materials:

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with the desired concentrations of the test compound for a specified time.

-

Harvest cells, including any floating cells in the supernatant.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[7]

-

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.

-

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-p65)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

-

Imaging system

-